molecular formula C11H21N3O5S B046201 Carbocysteine-lysine CAS No. 82951-55-1

Carbocysteine-lysine

カタログ番号 B046201
CAS番号: 82951-55-1
分子量: 307.37 g/mol
InChIキー: ZXFWVUHYOBPQHY-YUMQZZPRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Carbocysteine-lysine synthesis involves chemical processes that yield the mucoactive drug. Detailed synthesis pathways specific to carbocysteine-lysine are not widely published in the literature, but it is synthesized from lysine and carbocysteine precursors. The synthesis process may involve the formation of salt monohydrates to enhance its stability and efficacy.

Molecular Structure Analysis

The molecular structure of carbocysteine-lysine is characterized by the presence of both carbocysteine and lysine components. This structure contributes to its ability to scavenge reactive oxygen intermediates (ROIs), such as hypochlorous acid (HOCl) and hydroxyl radical (OH·), due to the reactivity of the SCMC tioether group (Brandolini et al., 2003).

Chemical Reactions and Properties

Carbocysteine-lysine participates in chemical reactions that underscore its mucoactive and antioxidant properties. It effectively scavenges ROIs, a property attributed to the reactivity of its molecular structure, particularly the SCMC tioether group. This scavenging activity is critical in both free cellular systems and activated human polymorphonuclear neutrophils (PMNs), protecting against HOCl-mediated inactivation of alpha1-antitripsin (alpha1-AT) and reducing interleukin-8 production, a major mediator of PMN recruitment in inflammatory diseases (Brandolini et al., 2003).

科学的研究の応用

  • Reactions with o-Quinones : It is used to study reactions of amino acids and peptides with o-quinones, which produce red or brown products (Pierpoint, 1969).

  • Radioprotective and Growth Properties : Carbocysteine-lysine has been explored for its radioprotective effects and growth properties (Acta Radiologica, 1960).

  • Treatment of Adenoiditis and Otitis Media in Children : Combined with mometasone furoate nasal spray, it rapidly eliminates symptoms of adenoiditis and accelerates the resolution of exudative otitis media in children (Karpova, Karpycheva, & Tulupov, 2014).

  • COPD Exacerbations : Its addition to background therapy reduces COPD exacerbations, with an effect similar for therapy with or without inhaled steroids (Saibene et al., 2016). Another study confirms its effectiveness in reducing the number and rate of COPD exacerbations (Paone et al., 2019).

  • Chronic Bronchitis : It significantly reduces viscosity and increases mucociliary transport in patients with chronic bronchitis (Braga et al., 1990).

  • Impact on Diabetic-Model Rats : Exogenous free N-(carboxymethyl) lysine in diabetic-model rats significantly increased fasting blood glucose and altered oxidative stress levels (Quan et al., 2021).

  • Acute Exacerbation of COPD : Improves symptoms and systemic inflammatory reaction in patients with acute exacerbation of COPD (Avdeev, Baĭmakanova, & Zubaĭrova, 2012).

  • Respiratory Tract Diseases in Children : Effective and safe in treating acute and chronic inflammatory diseases of the respiratory tract in children, with increased efficacy when combined with antibacterial agents (Krюchkova, 2013).

  • Scavenger of Reactive Oxygen Intermediates : Carbocysteine lysine salt monohydrate is a selective scavenger of reactive oxygen intermediates, contributing to its therapeutic efficacy (Brandolini et al., 2003).

  • Protective Effects on Respiratory Cells : Exerts protective functions during oxidative stress, preventing or reducing ROS-mediated inflammatory response (Garavaglia et al., 2008).

将来の方向性

Carbocysteine-lysine has shown promise in the treatment of COPD patients, contributing to a better quality of life for patients suffering from this serious illness . It has been shown to have anti-viral effects on human rhinovirus, RSV, and the influenza virus . It also improves steroid responsiveness and exerts anti-inflammatory activity .

特性

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O5S/c12-4-2-1-3-8(11(18)19)14-10(17)7(13)5-20-6-9(15)16/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFWVUHYOBPQHY-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)C(CSCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CSCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901003022
Record name N~2~-{2-Amino-3-[(carboxymethyl)sulfanyl]-1-hydroxypropylidene}lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901003022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbocysteine-lysine

CAS RN

82951-55-1
Record name L-Lysine, N2-[S-(carboxymethyl)-L-cysteinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82951-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbocysteine-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082951551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-{2-Amino-3-[(carboxymethyl)sulfanyl]-1-hydroxypropylidene}lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901003022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbocysteine-lysine
Reactant of Route 2
Reactant of Route 2
Carbocysteine-lysine
Reactant of Route 3
Reactant of Route 3
Carbocysteine-lysine
Reactant of Route 4
Reactant of Route 4
Carbocysteine-lysine
Reactant of Route 5
Reactant of Route 5
Carbocysteine-lysine
Reactant of Route 6
Carbocysteine-lysine

Citations

For This Compound
347
Citations
GE Carpagnano, O Resta, MP Foschino-Barbaro… - European journal of …, 2004 - Elsevier
Chronic obstructive pulmonary disease (COPD) is characterized by an airways inflammation and by an enhanced generation of reactive oxygen species. The aim of our study was to …
Number of citations: 143 www.sciencedirect.com
L Allegra, CI Cordaro, C Grassi - Respiration, 1996 - karger.com
Prevention of Acute Exacerbations of Chronic Obstructive Bronchitis with Carbocysteine Lysine … Abstract Carbocysteine lysine salt The efficacy and safety of carbocysteine lysine salt …
Number of citations: 104 karger.com
C Asti, G Melillo, GF Caselli, L Daffonchio… - Pharmacological …, 1995 - Elsevier
We investigated the possible effects of the mucoactive drug Carbocysteine lysine salt monohydrate (CLS.H 2 O) on experimentally-induced airway inflammation and …
Number of citations: 47 www.sciencedirect.com
G Paone, L Lanata, F Saibene, S Toti… - European Review for …, 2019 - europeanreview.org
… In our study, we used carbocysteine lysine salt at a dosage of 2.7 g/day for 12 months; our results demonstrated that the regular use of carbocysteine lysine salt was effective into …
Number of citations: 4 europeanreview.org
G Caramia, R Gagliardini, E Ruffini… - Journal of …, 1995 - journals.sagepub.com
The effectiveness of carbocysteine lysine salt monohydrate (SCMC-Lys) and ambroxol hydrochloride (ABX) in the management of respiratory impairment was compared in a single-blind…
Number of citations: 19 journals.sagepub.com
PC Braga, L Allegra, C Rampoldi, A Ornaghi, G Beghi - Respiration, 1990 - karger.com
… of 2.7 g (sachet) of carbocysteine-lysine (evening meal), and on the 4th and 8th days after the end of treatment versus placebo. In the group treated with carbocysteine-lysine, there were …
Number of citations: 57 karger.com
G Meyer, S Doppierio, L Daffonchio, D Cremaschi - FEBS letters, 1997 - Elsevier
S-Carbocysteine-lysine salt monohydrate (S-CMC-Lys) has been shown to open a Cl − channel in the trachea, thus aiding fluid secretion. The aim of this study was to characterize the …
Number of citations: 13 www.sciencedirect.com
F Saibene, G Paone, L Lanata, RD Colli, G Puglisi - Chest, 2016 - journal.chestnet.org
… Carbocysteine lysine salt (CLS) is a mucoactive drug with mucoregulatory, anti-inflammatory, antioxidative effects and could also restore steroid sensitivity, offering promise for treatment…
Number of citations: 0 journal.chestnet.org
A Esposito, MR Valentino, D Bruzzese… - Pulmonary …, 2016 - Elsevier
… Enrolled patients were treated with daily administration of 2.7 g/day carbocysteine lysine salt equivalent to 1.5 g/day carbocysteine (1 packet of granules for oral solution/day). The …
Number of citations: 14 www.sciencedirect.com
A Macciò, C Madeddu, F Panzone… - Expert opinion on …, 2009 - Taylor & Francis
… compounds (including carbocysteine lysine salt 2.7 g/day … cysteine-derivative compound, carbocysteine lysine salt, in a … combination regimen including carbocysteine lysine salt 2.7 g…
Number of citations: 79 www.tandfonline.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。